molecular formula C21H24N2O4 B250452 N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

カタログ番号 B250452
分子量: 368.4 g/mol
InChIキー: RWRBNRGMVMYAGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown great potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This binding inhibits the autophosphorylation of BTK and downstream signaling events, resulting in the inhibition of B-cell activation and proliferation. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is rapidly absorbed and distributed to the tissues, including the lymphoid organs. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have minimal off-target effects, with no significant inhibition of other kinases or ion channels. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been well-tolerated in preclinical and clinical studies, with no significant toxicities reported.

実験室実験の利点と制限

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also has some limitations, including its irreversible binding to BTK, which may limit its use in certain applications, and its potential for drug-drug interactions.

将来の方向性

There are several future directions for the development and application of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the combination of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide with other targeted agents, such as PI3K inhibitors or checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent for other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the optimization of the synthesis and formulation of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may lead to the development of more potent and effective analogs.

合成法

The synthesis of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multistep process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with propionyl chloride to form N-propionyl-4-aminoacetophenone. The next step involves the preparation of 4-bromoaniline, which is then coupled with N-propionyl-4-aminoacetophenone to form N-[4-(propionylamino)phenyl]-4-bromoacetophenone. The final step involves the coupling of N-[4-(propionylamino)phenyl]-4-bromoacetophenone with 4-(tetrahydro-2-furanylmethoxy)benzeneboronic acid to form N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

科学的研究の応用

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent anti-tumor activity against CLL and NHL cell lines and primary patient samples. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit B-cell activation and proliferation, induce apoptosis, and disrupt the tumor microenvironment. In addition, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

特性

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC名

4-(oxolan-2-ylmethoxy)-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-7-9-17(10-8-16)23-21(25)15-5-11-18(12-6-15)27-14-19-4-3-13-26-19/h5-12,19H,2-4,13-14H2,1H3,(H,22,24)(H,23,25)

InChIキー

RWRBNRGMVMYAGS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。